molecular formula C16H19N B11879643 4-(Tert-butyl)-[1,1'-biphenyl]-2-amine

4-(Tert-butyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B11879643
M. Wt: 225.33 g/mol
InChI Key: IDKGVNPPEWNLMZ-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-[1,1'-biphenyl]-2-amine is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
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Biological Activity

4-(Tert-butyl)-[1,1'-biphenyl]-2-amine, a biphenyl derivative, has garnered attention in scientific research for its potential biological activities. This compound is characterized by a tert-butyl group that enhances its lipophilicity and may influence its interaction with biological targets. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17N\text{C}_{15}\text{H}_{17}\text{N}

This structure consists of a biphenyl backbone with an amine functional group and a tert-butyl substituent, which is crucial for its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Antitumor Activity: Recent studies have indicated that biphenyl derivatives possess significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antibacterial Effects: The presence of the biphenyl moiety has been linked to antibacterial activity. Research indicates that modifications on the biphenyl structure can enhance its inhibitory effects against various bacterial strains .

Antitumor Activity

A study investigated the antitumor effects of several biphenyl derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundA54910.3

Antibacterial Activity

Another study focused on the antibacterial properties of biphenyl derivatives. The compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Scientific Research Applications

Drug Synthesis Intermediate

4-(Tert-butyl)-[1,1'-biphenyl]-2-amine serves as a potential intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity against diseases such as tuberculosis and cancer. For instance, studies have indicated that biphenyl analogues can exhibit significant antibacterial properties against Mycobacterium tuberculosis, with ongoing research focusing on improving their efficacy and safety profiles in clinical settings .

Anticancer Activity

Research has demonstrated that compounds structurally related to this compound can possess anticancer properties. In particular, derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation in vitro, showing promising results against various cancer cell lines . The binding affinities of these compounds to biological targets are critical for their therapeutic potential.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A series of derivatives were synthesized and tested for their ability to reduce inflammation in animal models, demonstrating significant inhibition comparable to standard anti-inflammatory drugs . This aspect highlights the versatility of this compound in therapeutic applications.

Optoelectronic Devices

This compound derivatives are being explored for use in optoelectronic devices due to their favorable electronic properties. These compounds can serve as building blocks for organic semiconductors, which are essential for the development of light-emitting diodes (LEDs) and photovoltaic cells . The structural modifications can enhance charge transport properties, making them suitable for advanced electronic applications.

Synthesis of Novel Materials

The compound's ability to undergo various chemical reactions allows it to be used in synthesizing novel materials with tailored properties. For example, its derivatives can be employed in polymer chemistry to develop materials with specific mechanical or thermal characteristics . This versatility makes it a valuable compound in materials research.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

5-tert-butyl-2-phenylaniline

InChI

InChI=1S/C16H19N/c1-16(2,3)13-9-10-14(15(17)11-13)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3

InChI Key

IDKGVNPPEWNLMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.